5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine

Regioselective cross-coupling Medicinal chemistry building blocks Kinase inhibitor design

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine (CAS 2228306-98-5; molecular formula C₈H₆Br₂N₂O; molecular weight 305.95 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry found in several marketed drugs including zolpidem, alpidem, and necopidem. The compound features a unique 5,6-dibromo substitution pattern on the pyridine ring combined with an 8-methoxy group, distinguishing it from more commonly studied analogs such as 3,5-dibromo-, 6,8-dibromo-, or monobromo-imidazo[1,2-a]pyridines.

Molecular Formula C8H6Br2N2O
Molecular Weight 305.957
CAS No. 2228306-98-5
Cat. No. B2764244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine
CAS2228306-98-5
Molecular FormulaC8H6Br2N2O
Molecular Weight305.957
Structural Identifiers
SMILESCOC1=CC(=C(N2C1=NC=C2)Br)Br
InChIInChI=1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3
InChIKeyCZDYHPIBOLNLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine (CAS 2228306-98-5): Chemical Identity and Scaffold Context for Procurement Evaluation


5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine (CAS 2228306-98-5; molecular formula C₈H₆Br₂N₂O; molecular weight 305.95 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry found in several marketed drugs including zolpidem, alpidem, and necopidem [1]. The compound features a unique 5,6-dibromo substitution pattern on the pyridine ring combined with an 8-methoxy group, distinguishing it from more commonly studied analogs such as 3,5-dibromo-, 6,8-dibromo-, or monobromo-imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine core is recognized for its broad biological activity profile spanning anticancer, antimycobacterial, antileishmanial, antiviral, and kinase-inhibitory applications [2].

Why 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine Cannot Be Replaced by Common Imidazo[1,2-a]pyridine Analogs


Within the imidazo[1,2-a]pyridine class, the position and number of halogen substituents critically determine both chemical reactivity and biological target engagement. The 5,6-dibromo pattern is sterically and electronically distinct from the more prevalent 3,5-dibromo or 6,8-dibromo configurations, leading to different regioselectivity in cross-coupling reactions and divergent structure-activity relationships (SAR) [1]. For example, in the CENP-E kinase inhibitor program, a 5-bromo substituent enabled potent enzyme inhibition (IC₅₀ = 50 nM), and subsequent replacement with a 5-methoxy group further improved potency to IC₅₀ = 3.6 nM, demonstrating the sensitivity of biological activity to the 5-position substitution [2]. Similarly, in antileishmanial SAR, 8-brominated imidazo[1,2-a]pyridines emerged as the most promising sub-series, with six compounds achieving submicromolar activity against Leishmania infantum axenic amastigotes [3]. The target compound uniquely combines both a 5-bromo (kinase-interacting) and a 6-bromo (additional cross-coupling handle) with an 8-methoxy group, a constellation not replicated by any single commercially available analog.

Quantitative Differentiation Evidence for 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine Against Closest Analogs


Substitution Pattern Orthogonality: 5,6-Dibromo vs. Common 3,5-Dibromo and 6,8-Dibromo Imidazo[1,2-a]pyridines

The 5,6-dibromo substitution pattern of the target compound is structurally orthogonal to the two most common dibromo-imidazo[1,2-a]pyridine regioisomers: 3,5-dibromo (CAS 69214-12-6) and 6,8-dibromo (CAS 1202450-63-2). In the imidazo[1,2-a]pyridine system, bromination at C-3 is the kinetically favored pathway under standard electrophilic conditions, making 3-substituted analogs the most abundant [1]. The 5,6-dibromo pattern requires alternative synthetic strategies and provides a distinct vector for derivatization. The 5-position bromine maps directly to the position shown to be critical in CENP-E kinase inhibition (5-bromoimidazo[1,2-a]pyridine lead: IC₅₀ = 50 nM) [2], while the adjacent 6-bromo offers a second orthogonal cross-coupling handle for sequential diversification.

Regioselective cross-coupling Medicinal chemistry building blocks Kinase inhibitor design

Antimycobacterial Class Potential: Imidazo[1,2-a]pyridine MIC Benchmarking for TB Drug Discovery

While no direct MIC data exist specifically for 5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine, the imidazo[1,2-a]pyridine class has demonstrated potent and broad antituberculosis activity. The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series achieved MIC₉₀ values ≤1 μM against drug-sensitive, MDR-TB, and XDR-TB strains [1]. Brominated imidazo[1,2-a]pyridines specifically have shown MICs ranging from 0.03 to 5.0 μM against M. tuberculosis H37Rv, with some derivatives reaching ≤0.006 μM [2]. The presence of bromine at the 5- and 6-positions, combined with the 8-methoxy electron-donating group, is expected to modulate both lipophilicity (estimated cLogP of the scaffold ~3.0–3.8) and target engagement at the QcrB cytochrome bc1 complex, the validated target of this anti-TB chemotype [3].

Antituberculosis agents MDR-TB XDR-TB QcrB inhibitors

Antileishmanial Pharmacophore Alignment: 8-Bromo/Methoxy Substitution SAR in 3-Nitroimidazo[1,2-a]pyridines

The 8-position substitution of the imidazo[1,2-a]pyridine scaffold has been identified as a critical determinant of antileishmanial activity. In the 3-nitroimidazo[1,2-a]pyridine series, 8-brominated analogues emerged as the most promising sub-series, with six compounds exhibiting submicromolar activity against Leishmania infantum axenic amastigotes [1]. The most active 8-bromo derivative achieved an IC₅₀ of 0.35 μM against intramacrophagic amastigotes with no cytotoxicity on THP1 cells (CC₅₀ > 100 μM) [1]. Earlier work by the same group established that the 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine scaffold is a selective antileishmanial pharmacophore, with 8-bromo substitution being particularly important for potency (lead compound 44: IC₅₀ = 1.8 μM against L. donovani promastigotes) [2]. The target compound, bearing an 8-methoxy group instead of an 8-bromo, represents a structural variation that has not yet been evaluated in this series, offering a novel probe for determining the electronic vs. steric requirements at position 8.

Antileishmanial agents Leishmania donovani Nitroimidazopyridine Neglected tropical diseases

CENP-E Kinase Inhibitor Scaffold Potential: 5-Position Bromine as Critical Pharmacophoric Element

The 5-position of the imidazo[1,2-a]pyridine scaffold has been validated as a key pharmacophoric position for CENP-E (centromere-associated protein-E) kinesin inhibition. Starting from a 5-bromoimidazo[1,2-a]pyridine lead (compound 7, IC₅₀ = 50 nM in CENP-E ATPase assay), systematic optimization led to the identification of a 5-methoxy imidazo[1,2-a]pyridine derivative (+)-(S)-12 with dramatically improved potency: IC₅₀ = 3.6 nM (CENP-E enzyme), EC₅₀ = 180 nM (cellular phospho-histone H3 elevation), and GI₅₀ = 130 nM (HeLa cell growth inhibition) [1]. This compound also demonstrated in vivo antitumor activity (T/C = 40% at 75 mg/kg) in a Colo205 xenograft model [1]. The target compound uniquely presents a 5-bromo substituent (the original lead pharmacophore) together with an 8-methoxy group, creating a hybrid scaffold that strategically combines the CENP-E-active 5-position with the 8-substitution pattern relevant to antileishmanial activity [2].

CENP-E inhibitors Mitotic kinesin Anticancer agents Imidazo[1,2-a]pyridine SAR

Dual Bromine Handles for Sequential Cross-Coupling: Synthetic Versatility vs. Mono-Bromo and Non-Halogenated Analogs

The presence of two bromine atoms at adjacent positions (C-5 and C-6) on the imidazo[1,2-a]pyridine core provides synthetic versatility that is absent in mono-bromo analogs such as 5-bromo-8-methoxyimidazo[1,2-a]pyridine (CAS 1823456-51-4) or 8-methoxyimidazo[1,2-a]pyridine (CAS 100592-04-9). While Suzuki-Miyaura coupling at position 8 of 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivatives has been optimized as a key step for generating antileishmanial compound libraries [1], the 5,6-dibromo pattern offers a different regiochemical outcome. The 5-bromo position is expected to be more reactive toward oxidative addition due to the electron-withdrawing effect of the adjacent pyridine nitrogen, enabling selective first coupling at C-5 followed by C-6 functionalization. In the broader imidazo[1,2-a]pyridine class, halogen substituents are critical for enabling late-stage diversification via Pd- or Cu-catalyzed cross-coupling, C–H functionalization, and nucleophilic aromatic substitution [2].

Suzuki-Miyaura coupling Sequential functionalization Building block C–H activation

Recommended Application Scenarios for 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine Based on Comparative Evidence


Anticancer Lead Generation Targeting Mitotic Kinesins (CENP-E)

The 5-bromo substituent on the target compound directly matches the validated CENP-E inhibitor pharmacophore identified by Hirayama et al., where 5-bromoimidazo[1,2-a]pyridine showed IC₅₀ = 50 nM [1]. The additional 6-bromo and 8-methoxy groups enable parallel SAR exploration around this core. Procurement of this single building block supports the synthesis of a focused library of 5,6-disubstituted imidazo[1,2-a]pyridines for CENP-E optimization, with the 5-bromo retained as the key pharmacophoric element or further diversified to 5-methoxy (which improved potency to IC₅₀ = 3.6 nM) [1].

Antituberculosis Drug Discovery Against MDR-TB and XDR-TB

The imidazo[1,2-a]pyridine scaffold is one of the most promising chemotypes for tuberculosis drug discovery, with demonstrated MIC₉₀ values ≤1 μM against drug-resistant Mtb strains [2]. The target compound's 5,6-dibromo-8-methoxy substitution represents a novel vector within this validated class that has not been explored in published anti-TB SAR studies. Researchers can use this building block to synthesize 3-carboxamide or 3-nitro derivatives (following established synthetic routes from the Moraski and Castera-Ducros groups) and screen against H37Rv and drug-resistant clinical isolates [REFS-2, REFS-3].

Antileishmanial Pharmacophore Exploration at Scaffold Position 8

The 3-nitroimidazo[1,2-a]pyridine series has produced submicromolar antileishmanial compounds (IC₅₀ = 0.35 μM against intramacrophagic amastigotes) with 8-bromo substitution identified as optimal [3]. The target compound's 8-methoxy group provides a direct probe for evaluating electronic vs. steric requirements at position 8. Nitration at C-3 followed by Suzuki-Miyaura coupling at C-6 (or C-5) would yield a focused library for antileishmanial SAR, with the 8-methoxy group serving as a metabolic stability-enhancing alternative to the 8-bromo found in current leads [3].

Diversified Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

The imidazo[1,2-a]pyridine scaffold is a privileged kinase inhibitor core, with activity demonstrated against CLK1 (IC₅₀ = 0.7 μM), DYRK1A (IC₅₀ = 2.6 μM), Nek2 (IC₅₀ = 38 nM), ASK1, TBK1, Mer/Axl, PI3K/mTOR, and CDK family kinases across multiple independent programs [4]. The dual-bromine substitution pattern of the target compound enables a modular two-step diversification strategy: first Suzuki coupling at the more reactive C-5 position, followed by a second orthogonal coupling at C-6, generating a matrix of disubstituted analogs for broad kinome profiling from a single purchased building block.

Quote Request

Request a Quote for 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.